molecular formula C9H9N3O4 B8813168 N'-acetyl-4-nitrobenzohydrazide CAS No. 22816-00-8

N'-acetyl-4-nitrobenzohydrazide

Cat. No.: B8813168
CAS No.: 22816-00-8
M. Wt: 223.19 g/mol
InChI Key: UGBLEARQDSFEGM-UHFFFAOYSA-N
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Description

N'-acetyl-4-nitrobenzohydrazide: is an organic compound that belongs to the class of hydrazides It is derived from benzoic acid, which is a simple aromatic carboxylic acid The compound is characterized by the presence of a nitro group at the para position and an acetylhydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-acetyl-4-nitrobenzohydrazide typically involves the following steps:

    Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce p-nitrobenzoic acid.

    Formation of p-Nitrobenzoyl Chloride: p-Nitrobenzoic acid is then converted to p-nitrobenzoyl chloride using thionyl chloride.

    Reaction with Acetylhydrazine: Finally, p-nitrobenzoyl chloride is reacted with acetylhydrazine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N'-acetyl-4-nitrobenzohydrazide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetylhydrazide group can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield p-nitrobenzoic acid and acetylhydrazine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: p-Aminobenzoic acid derivatives.

    Substitution: Various substituted hydrazides.

    Hydrolysis: p-Nitrobenzoic acid and acetylhydrazine.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving nitro and hydrazide groups.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.

Industry:

  • Utilized in the production of dyes and pigments.
  • Used as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N'-acetyl-4-nitrobenzohydrazide is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The acetylhydrazide group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    p-Nitrobenzoic Acid: Similar structure but lacks the acetylhydrazide group.

    p-Aminobenzoic Acid: Reduction product of p-nitrobenzoic acid.

    Acetylhydrazine: Contains the hydrazide group but lacks the aromatic ring and nitro group.

Uniqueness:

  • The presence of both the nitro and acetylhydrazide groups in N'-acetyl-4-nitrobenzohydrazide makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

22816-00-8

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

N'-acetyl-4-nitrobenzohydrazide

InChI

InChI=1S/C9H9N3O4/c1-6(13)10-11-9(14)7-2-4-8(5-3-7)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14)

InChI Key

UGBLEARQDSFEGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

HOBt (972 mg, 7.2 mmol) and DIEA (1.14 g, 8.9 mmol) were added to a stirred solution of 4-nitro-benzoic acid (1 g, 5.96 mmol) in DMF (6 mL). The reaction mixture was cooled to 10° C. EDCI.HCl (1.38 g, 7.2 mmol) followed by acetic acid hydrazide (490 mg, 6.6 mmol) were added. The reaction mixture was stirred at room temperature overnight then diluted with water and the product extracted with ethyl acetate. The organics were washed with saturated sodium bicarbonate solution followed by brine solution, dried over Na2SO4 and evaporated to afford 700 mg (55%) of 4-nitro-benzoic acid N′-acetyl-hydrazide. 1H NMR: (DMSO-d6): δ 10.7 (s, 1H), 10.0 (s, 1H), 8.4 (d, 2H), 8.1 (d, 2H), 1.9 (s, 3H).
Name
Quantity
972 mg
Type
reactant
Reaction Step One
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
490 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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